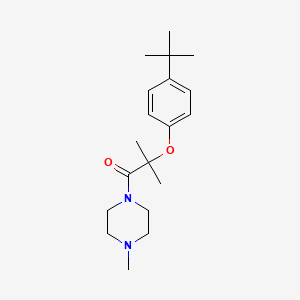![molecular formula C17H25ClN2O B10962448 1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B10962448.png)
1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a butanone moiety
Preparation Methods
The synthesis of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves several steps. One common method includes the condensation of 1-(4-chlorobenzyl)piperazine with 3,3-dimethyl-1-butanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs for the treatment of neurological disorders and other medical conditions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways. This compound is known to interact with neurotransmitter receptors and transporters, modulating their activity and influencing neurotransmission. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
1-[4-(4-CHLOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)piperazine: This compound shares a similar structure but lacks the butanone moiety, resulting in different chemical and biological properties.
4-(4-Chlorobenzyl)piperidine: Another related compound with a piperidine ring instead of a piperazine ring, leading to variations in its reactivity and applications
Properties
Molecular Formula |
C17H25ClN2O |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)12-16(21)20-10-8-19(9-11-20)13-14-4-6-15(18)7-5-14/h4-7H,8-13H2,1-3H3 |
InChI Key |
TVZBGRQWURWXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


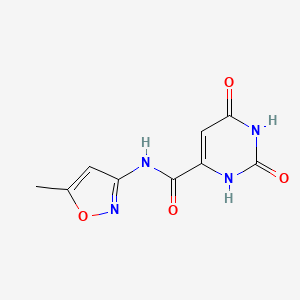
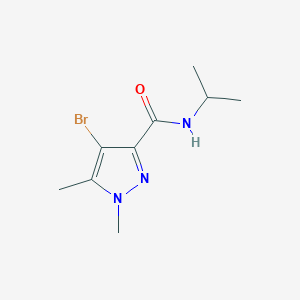
![N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10962385.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10962392.png)
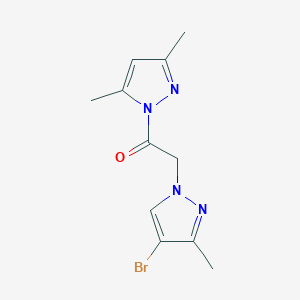
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(difluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10962405.png)
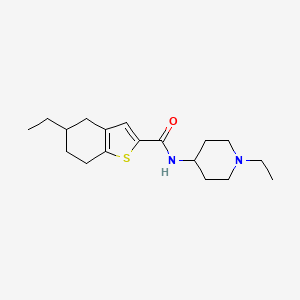
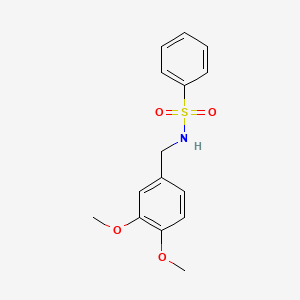
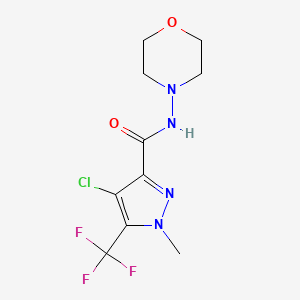

methanone](/img/structure/B10962424.png)

![4-({2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10962436.png)
